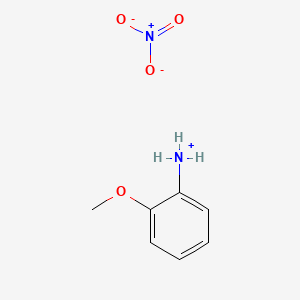
1,1,1,2,2,4-Hexafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,4-Hexafluorobutane is a fluorinated organic compound with the molecular formula C4H2F6. It is a colorless, volatile liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its high stability and low reactivity, making it suitable for use in harsh chemical environments.
Vorbereitungsmethoden
1,1,1,2,2,4-Hexafluorobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper and an amine to produce 1,1,1,4,4,4-hexafluoro-2-butene. This intermediate is then hydrogenated to yield this compound . Industrial production methods often involve the use of specialized fluorination agents and controlled reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
1,1,1,2,2,4-Hexafluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of less fluorinated derivatives.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include hydrogen, halogenating agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,4-Hexafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of fluorinated compounds.
Biology: The compound is utilized in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into fluorinated pharmaceuticals often involves the use of this compound as a building block for drug development.
Industry: The compound is employed in the production of high-performance materials, such as fluoropolymers and fluorinated surfactants
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,4-hexafluorobutane involves its interaction with various molecular targets and pathways. Due to its high electronegativity and stability, the compound can form strong bonds with other molecules, influencing their chemical behavior. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,4-Hexafluorobutane can be compared with other similar fluorinated compounds, such as:
1,1,2,3,3,4-Hexafluorobutane: This compound has a similar structure but differs in the position of fluorine atoms, leading to different chemical properties and reactivity.
Hexafluorobutadiene: Known for its use in plasma etching, this compound has a different application profile compared to this compound.
Hexafluoro-2-butene: This unsaturated compound is used in various industrial applications and has distinct chemical behavior due to the presence of double bonds.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts high stability and low reactivity, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
161791-32-8 |
|---|---|
Molekularformel |
C4H4F6 |
Molekulargewicht |
166.06 g/mol |
IUPAC-Name |
1,1,1,2,2,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-2-1-3(6,7)4(8,9)10/h1-2H2 |
InChI-Schlüssel |
KSUHRWWSNHJRMY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
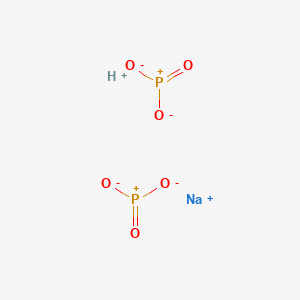
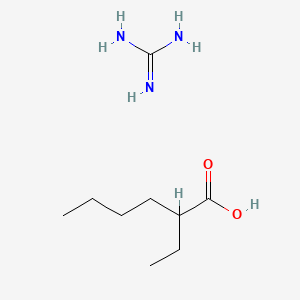

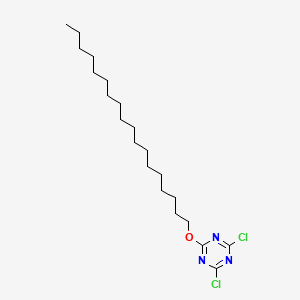
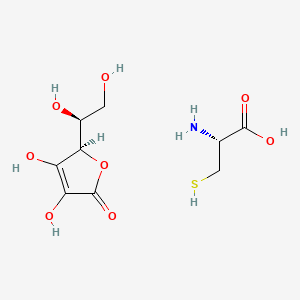


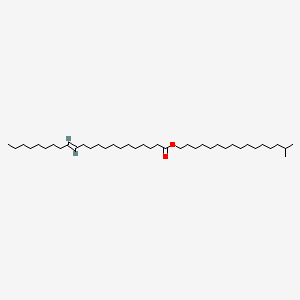
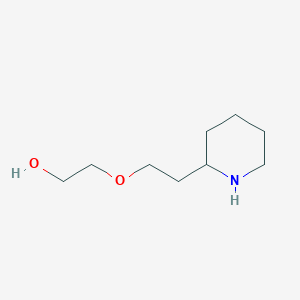
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)


